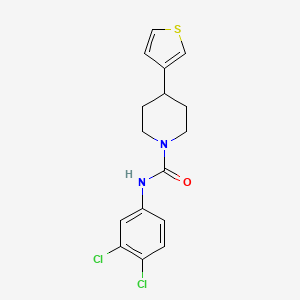![molecular formula C19H12ClN3O B2600293 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-40-7](/img/structure/B2600293.png)
2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that features a complex structure combining a benzo[h]chromene core with a pyridine ring, an amino group, a chloro substituent, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions (MCRs) which are efficient for constructing complex molecules. One common method is the condensation of 2-amino-3-cyano-4H-chromenes with appropriate aldehydes and amines under basic conditions. The reaction often proceeds in the presence of catalysts such as piperidine or triethylamine, and solvents like ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an anticancer, antimicrobial, or antiviral agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
作用機序
The mechanism by which 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects is still under investigation. it is believed to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and nitrile groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile: Lacks the amino group, potentially altering its interaction with biological targets.
2-amino-6-chloro-4H-benzo[h]chromene-3-carbonitrile: Lacks the pyridine ring, which may reduce its versatility in chemical reactions and applications.
Uniqueness
The presence of both the chloro and amino groups, along with the pyridine ring, makes 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile unique
特性
IUPAC Name |
2-amino-6-chloro-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-9-14-17(11-5-7-23-8-6-11)15(10-21)19(22)24-18(14)13-4-2-1-3-12(13)16/h1-9,17H,22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNZCXKWVLHDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2600211.png)
![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)
![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)
![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/new.no-structure.jpg)
![2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B2600233.png)
